molecular formula C14H13BrSi B15051087 3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole

3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole

Katalognummer: B15051087
Molekulargewicht: 289.24 g/mol
InChI-Schlüssel: NYRAFWUKMMOGNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole is an organosilicon compound with the molecular formula C14H13BrSi It is characterized by a bromine atom attached to a dibenzo[b,d]silole core, which is further substituted with two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-dimethyl-5H-dibenzo[b,d]silole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with methoxy or tert-butoxy groups, respectively.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-5,5-dimethyl-5H-dibenzo[b,d]silole.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology and Medicine:

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and silicon atoms. These interactions can influence the electronic properties of the compound, making it useful in applications like organic electronics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
  • 5,5’-Spirobi[dibenzo[b,d]silole]

Uniqueness

3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior.

Eigenschaften

Molekularformel

C14H13BrSi

Molekulargewicht

289.24 g/mol

IUPAC-Name

3-bromo-5,5-dimethylbenzo[b][1]benzosilole

InChI

InChI=1S/C14H13BrSi/c1-16(2)13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,1-2H3

InChI-Schlüssel

NYRAFWUKMMOGNZ-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.